N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide
Description
This compound features a structurally intricate tricyclic core system with sulfur (thia) and nitrogen (aza) heteroatoms, coupled with a benzamide group modified by a pyrrolidine sulfonyl substituent.
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S3/c1-12-21-15-8-9-16-18(17(15)28-12)29-20(22-16)23-19(25)13-4-6-14(7-5-13)30(26,27)24-10-2-3-11-24/h4-9H,2-3,10-11H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXNPJUTNBHEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide involves multiple steps, including the formation of the core tricyclic structure and subsequent functionalization The synthetic route typically starts with the preparation of the tricyclic core through a series of cyclization reactionsThe final step involves the attachment of the pyrrolidine-1-sulfonyl and benzamide groups through amide bond formation.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, scaling up the production for industrial purposes would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide has several applications in scientific research:
Chemistry: The compound is used as a model system to study complex organic reactions and mechanisms.
Biology: It is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specialized properties.
Mechanism of Action
The mechanism of action of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound shares structural motifs with several tricyclic sulfonamide derivatives. Table 1 summarizes critical parameters for comparison:
Notes:
- The target compound’s dithia-diaza core distinguishes it from analogs with oxygen (e.g., dioxa in ) or higher nitrogen content (e.g., tetraaza in ).
- The pyrrolidine sulfonyl group is a conserved feature, likely enhancing solubility and target binding .
Computational Similarity Analysis
, and 8 highlight methodologies for comparing compounds:
- Tanimoto and Dice coefficients quantify structural similarity using molecular fingerprints (e.g., MACCS, Morgan). For example, aglaithioduline showed ~70% similarity to SAHA (a known HDAC inhibitor) using Tanimoto indexing .
- Bioactivity clustering: Compounds with >60% structural similarity often cluster into groups with shared modes of action .
Biological Activity
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzamide core linked to a heterocyclic system containing thiazole and benzothiazole rings. The presence of a pyrrolidine sulfonamide moiety enhances its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 361.47 g/mol |
| IUPAC Name | N-{11-methyl-3,12-dithia... |
| SMILES | C1CNC2=CC(=O)C(=O)C3=C2C1=CN3 |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various disease pathways. The thiazole and benzothiazole rings suggest potential binding to active sites or allosteric sites on proteins.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes critical in metabolic pathways.
- Receptor Modulation: It could modulate receptor activity influencing cellular signaling pathways.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. A study demonstrated that derivatives of thiazole compounds showed significant cytotoxicity against various cancer cell lines .
Antimicrobial Activity
N-{11-methyl-3,12-dithia...} has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses moderate antibacterial effects against Gram-positive bacteria due to its ability to disrupt bacterial cell wall synthesis .
Case Studies
- Anticancer Activity Study
- Antimicrobial Efficacy
Research Findings
Recent findings have highlighted the following aspects regarding the biological activity of N-{11-methyl-3,12-dithia...}:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
